

# "2-(6-hydroxybenzofuran-3-yl)acetic acid" chemical structure and properties

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## Compound of Interest

Compound Name: 2-(6-hydroxybenzofuran-3-yl)acetic Acid

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## An In-depth Technical Guide on 2-(6-hydroxybenzofuran-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **2-(6-hydroxybenzofuran-3-yl)acetic acid**. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Structure and Properties

**2-(6-hydroxybenzofuran-3-yl)acetic acid**, with the CAS Number 69716-04-7, is a heterocyclic compound featuring a benzofuran core.<sup>[1][2][3]</sup> The structure consists of a fused benzene and furan ring system, with a hydroxyl group at the 6-position and an acetic acid moiety at the 3-position.<sup>[1][3]</sup>

Chemical Structure:

Table 1: Chemical and Physical Properties of **2-(6-hydroxybenzofuran-3-yl)acetic acid**

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>4</sub>	[4]
Molecular Weight	192.17 g/mol	[1][4]
IUPAC Name	2-(6-hydroxy-1-benzofuran-3-yl)acetic acid	[4]
CAS Number	69716-04-7	[1][2][3]
SMILES	<chem>OC(=O)CC1=COC2=C1C=CC(O)=C2</chem>	[2]
InChI	InChI=1S/C10H8O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5,11H,3H2,(H,12,13)	[1]
InChIKey	ZEMXZWJZCWCPBM-UHFFFAOYSA-N	[1]
Storage	Sealed in dry, room temperature	[2]
Boiling Point	No data available	[2]
Melting Point	No data available	
Solubility	Expected to be soluble in polar organic solvents	[3]

While experimental data for the melting point, boiling point, and specific solubility are not readily available in the reviewed literature, the presence of both a carboxylic acid and a hydroxyl group suggests solubility in polar organic solvents.[3] Spectroscopic data including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indicated to be available from some commercial suppliers, though the data itself is not publicly accessible.[1][2]

## Synthesis

A specific, detailed experimental protocol for the synthesis of **2-(6-hydroxybenzofuran-3-yl)acetic acid** is not explicitly described in the surveyed literature. However, the synthesis of

related benzofuran-3-acetic acid derivatives and the parent 6-hydroxybenzofuran scaffold has been reported, offering potential synthetic routes.

One publication details the use of (6-hydroxy-1-benzofuran-3-yl)acetic acid as a starting material for the synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetamide. This suggests the acid is a known and accessible compound.[5] General methods for the synthesis of benzofuran-3-acetic acids often involve the cyclization of appropriately substituted phenolic precursors.[6][7]

A potential synthetic approach could be derived from the methods used for analogous compounds, such as the synthesis of 6-hydroxybenzofuran-3-carboxylic acid, which has been achieved via a robust 4-step, 1-pot process.[6] Another relevant synthesis is the improved and scalable preparation of 6-hydroxybenzofuran, which involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by formation of the 6-methoxybenzofuran and subsequent demethylation.[8]

Logical Synthesis Workflow Diagram:



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Caption: A potential synthetic pathway to **2-(6-hydroxybenzofuran-3-yl)acetic acid**.

## Potential Biological Activities and Signaling Pathways

While no specific biological studies have been published for **2-(6-hydroxybenzofuran-3-yl)acetic acid**, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs.[6][9][10][11] Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][9][11][12][13][14][15]

**Anticancer Activity:** Benzofuran derivatives have shown significant potential as anticancer agents.[9][11] The cytotoxic activity of some benzofurans is attributed to their ability to inhibit

tubulin polymerization.[16] Other derivatives have been investigated for their activity against various cancer cell lines, with some exhibiting potent inhibitory effects.[11]

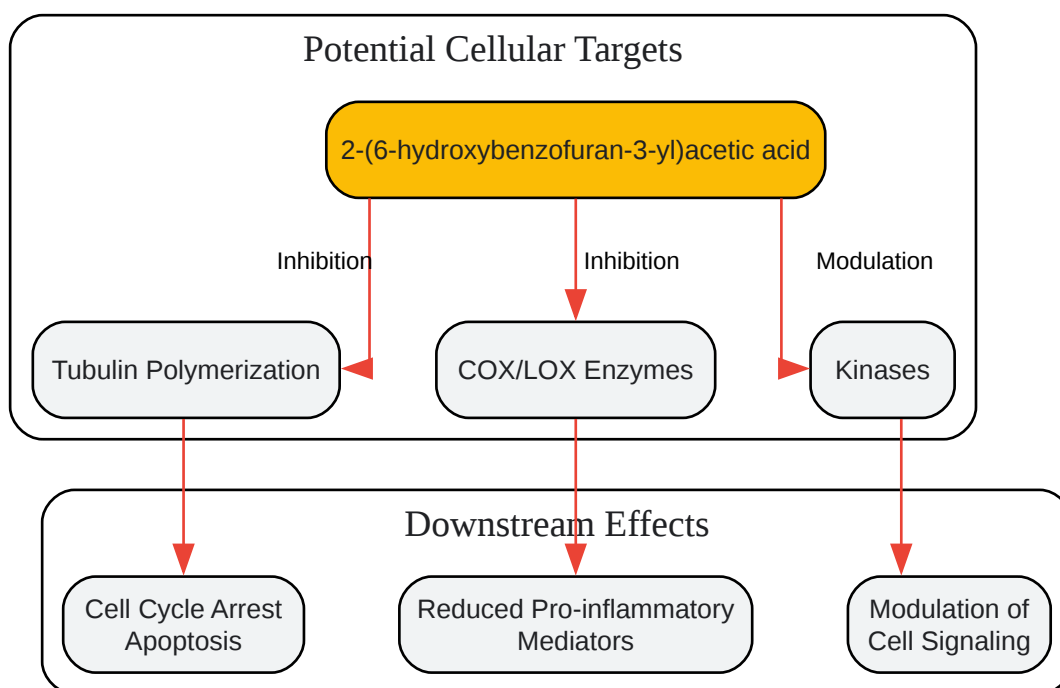
**Anti-inflammatory Activity:** Several benzofuran derivatives have been reported to possess anti-inflammatory properties.[12][13][14] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[15]

**Antimicrobial Activity:** The benzofuran nucleus is a core component of many compounds with antimicrobial properties.[17]

**Neuroprotective Effects:** The structural features of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid suggest potential applications in the development of neuroprotective agents.[3]

**Potential Signaling Pathway Involvement:**

Given the known activities of related benzofuran compounds, it is plausible that **2-(6-hydroxybenzofuran-3-yl)acetic acid** could interact with various signaling pathways.



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Caption: Hypothetical signaling pathways modulated by **2-(6-hydroxybenzofuran-3-yl)acetic acid**.

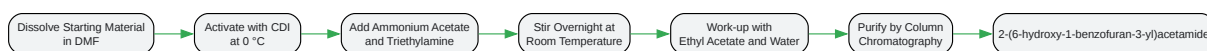
## Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, a representative protocol for the synthesis of its amide derivative, 2-(6-hydroxy-1-benzofuran-3-yl)acetamide, is provided below, as it utilizes the target compound as a starting material.[5]

Synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetamide[5]

- (Starting Material): (6-Hydroxy-1-benzofuran-3-yl)acetic acid (0.015 mmol) is placed in a round-bottom flask containing N,N-dimethylformamide (15 ml).
- Activation: To this solution, 1,1'-carbonyldiimidazole (0.023 mmol) is added at 273 K (0 °C). The reaction mixture is stirred for 45 minutes.
- Amination: Ammonium acetate (0.046 mmol) and triethylamine (1 ml) are added, and the reaction mixture is stirred at room temperature overnight.
- Work-up: The completion of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with ethyl acetate. The organic layer is washed with water followed by a brine solution.
- Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product. Further purification is achieved by column chromatography using a mixture of ethyl acetate and petroleum ether (8:2) as the eluent.

Experimental Workflow Diagram:



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